Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate
Description
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a piperazine-carboxylate moiety. The molecule contains a 4-chlorophenyl substituent at the 7-position of the quinazoline ring and a methyl group at the 4-position. Its molecular formula is C22H24ClN5O3, with a molar mass of 449.91 g/mol (calculated).
Properties
Molecular Formula |
C22H25ClN4O3 |
|---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C22H25ClN4O3/c1-3-30-22(29)27-10-8-26(9-11-27)21-24-14(2)20-18(25-21)12-16(13-19(20)28)15-4-6-17(23)7-5-15/h4-7,16H,3,8-13H2,1-2H3 |
InChI Key |
SFFVFDRIELVHKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 4-oxopiperidine-1-carboxylate . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 414.89 g/mol. Its structure features a piperazine ring fused with a quinazoline core, which contributes to its diverse biological activities.
Medicinal Chemistry
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is primarily investigated for its potential neuroprotective effects. Research indicates that it may have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting neuroinflammation and promoting neuronal survival. The compound has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing pro-inflammatory cytokines like TNF-α and nitric oxide.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness as an antimicrobial agent, suggesting potential applications in developing new antibiotics or treatments for bacterial infections .
Pharmacological Research
In pharmacological studies, this compound is utilized to explore new drug formulations targeting specific molecular pathways involved in inflammation and cell death. Its unique structure allows for modifications that can enhance its therapeutic efficacy against various diseases .
Research indicates that derivatives of this compound exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis through specific signaling pathways .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in clinical settings:
- Neuroprotection : A study demonstrated that the compound significantly reduced neuronal cell death in models of neurodegeneration.
- Antimicrobial Efficacy : Research found that it effectively inhibited the growth of several resistant bacterial strains.
- Antitumor Activity : In vitro studies revealed that the compound induced apoptosis in cancer cell lines through the activation of specific signaling pathways.
Table 2: Summary of Key Findings
| Study Focus | Findings |
|---|---|
| Neuroprotection | Reduced neuronal cell death |
| Antimicrobial | Inhibited growth of resistant bacterial strains |
| Antitumor | Induced apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves the inhibition of key enzymes and receptors. It has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it modulates the endoplasmic reticulum stress response, preventing apoptosis in neuronal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of tetrahydroquinazoline derivatives with piperazine-carboxylate substitutions. Below is a comparative analysis with structurally related compounds:
Key Observations
Chlorophenyl vs. Methyl Substitutions :
- The target compound’s 4-chlorophenyl group increases lipophilicity compared to the dimethyl analog (), which may enhance membrane permeability but reduce aqueous solubility .
- Methyl groups (e.g., at the 4-position) generally improve metabolic stability by reducing oxidative degradation .
Piperazine-Carboxylate Modifications: Ethyl carboxylate esters (common in all compounds) serve as prodrug moieties, enhancing oral bioavailability .
Physicochemical Properties :
- The dimethyl analog () has a lower predicted pKa (2.56), suggesting stronger acidic character compared to the target compound, which likely has a higher pKa due to electron-withdrawing chlorine .
- Density and boiling point data for the target compound are unavailable, but analogs suggest a density range of 1.2–1.3 g/cm³ and boiling points exceeding 500°C .
Biological Activity
Ethyl 4-[7-(4-chlorophenyl)-4-methyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and various pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of the compound involves a multi-step process that typically includes the reaction of 4-chlorobenzaldehyde with a piperazine derivative and a quinazolinone precursor. The final product is obtained through refluxing in ethanol and subsequent purification steps. The molecular structure is characterized by a fused ring system that contributes to its biological properties.
Table 1: Structural Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O3 |
| Molecular Weight | 363.81 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that derivatives of quinazoline and piperazine exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the inhibition of protein kinases involved in cell survival .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent investigations into the neuroprotective potential of this compound suggest that it may help mitigate oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role. The compound has been shown to reduce levels of reactive oxygen species (ROS) in cultured neuronal cells .
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation at low micromolar concentrations. The IC50 values were determined to be in the range of 5-15 µM depending on the specific cell line tested.
- Antibacterial Activity : In a comparative study against standard antibiotics, this compound exhibited comparable or superior activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
